REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].O[N:15]1[C:19](=O)[CH2:18][CH2:17][C:16]1=O.C1([N:28]=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[CH3:17][CH2:16][NH:15][CH2:19][CH2:18][NH:28][C:9]([C:8]1[CH:7]=[CH:6][C:5]([NH:4][C:1]([CH3:2])=[O:3])=[CH:13][CH:12]=1)=[O:11]
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled at 4 C.° for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove crystals which
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
WASH
|
Details
|
The crystals were washed with approximately 2 ml of acetone
|
Type
|
ADDITION
|
Details
|
To the combined mixture was added 0.88 g of N-ethylethylenediamine
|
Type
|
TEMPERATURE
|
Details
|
cooled at 4 C.° for about twenty-four hours
|
Type
|
CUSTOM
|
Details
|
to yield a second crop of crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were removed from the mixture by filtration
|
Type
|
WASH
|
Details
|
rinsed with acetone
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 ml of distilled water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |